molecular formula C9H6BrN3O B13311018 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

Cat. No.: B13311018
M. Wt: 252.07 g/mol
InChI Key: PJTDGLZXBZYPQS-UHFFFAOYSA-N
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Description

6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromo substituent and the aldehyde functional group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-bromo-1H-pyrazole with 3-pyridinecarboxaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products with various substituents replacing the bromo group.

    Oxidation: 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carboxylic acid.

    Reduction: 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-methanol.

Scientific Research Applications

6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and aldehyde groups allows for interactions with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

  • 6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-amine
  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 6-Bromo-1H-pyrazolo[4,3-c]pyridine

Comparison: 6-(4-Bromo-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for a wider range of chemical reactions compared to its amine or pyrimidine counterparts. This makes it a more versatile intermediate for the synthesis of various derivatives .

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

6-(4-bromopyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-8-4-12-13(5-8)9-2-1-7(6-14)3-11-9/h1-6H

InChI Key

PJTDGLZXBZYPQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)N2C=C(C=N2)Br

Origin of Product

United States

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